(+/-)-Dihydroguaiaretic acid
Overview
Description
(+/-)-Dihydroguaiaretic acid is a naturally occurring lignan found in various plant species. It is known for its antioxidant properties and potential health benefits. This compound has garnered interest in scientific research due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Dihydroguaiaretic acid typically involves the reduction of guaiacylglycerol-β-guaiacyl ether. This process can be achieved through catalytic hydrogenation using palladium on carbon as a catalyst under mild conditions. The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as the heartwood of certain trees. The extraction process includes solvent extraction followed by purification using chromatographic techniques. This method ensures the isolation of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Dihydroguaiaretic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Substitution reactions involve the replacement of functional groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Halogens or alkylating agents in an organic solvent under reflux conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted lignans depending on the reagents used.
Scientific Research Applications
(+/-)-Dihydroguaiaretic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Investigated for its anti-inflammatory, anticancer, and neuroprotective effects.
Industry: Utilized in the formulation of cosmetics and dietary supplements due to its antioxidant properties.
Mechanism of Action
The mechanism of action of (+/-)-Dihydroguaiaretic acid involves its ability to scavenge free radicals and inhibit oxidative stress. It interacts with various molecular targets, including enzymes involved in the oxidative stress pathway. By reducing the levels of reactive oxygen species, it helps protect cells from damage and supports overall cellular health.
Comparison with Similar Compounds
Similar Compounds
- Gallic acid
- Caffeic acid
- Ferulic acid
- Syringic acid
Comparison
(+/-)-Dihydroguaiaretic acid is unique due to its lignan structure, which distinguishes it from other phenolic acids like gallic acid and caffeic acid. While all these compounds exhibit antioxidant properties, this compound has shown superior efficacy in certain biological assays, making it a valuable compound for therapeutic applications.
Properties
IUPAC Name |
4-[(2S,3S)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-8,11-14,21-22H,9-10H2,1-4H3/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFOLUXMYYCTRR-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C=C2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C=C1)O)OC)[C@@H](C)CC2=CC(=C(C=C2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121209-88-9, 174291-55-5 | |
Record name | Dihydroguaiaretic acid, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121209889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydroguaiaretic acid, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174291555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIHYDROGUAIARETIC ACID, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LDG4N771R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DIHYDROGUAIARETIC ACID, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WX8O8A2DR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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